molecular formula C11H22O2 B1594295 Isopropyl 2-ethylhexanoate CAS No. 67024-46-8

Isopropyl 2-ethylhexanoate

Cat. No.: B1594295
CAS No.: 67024-46-8
M. Wt: 186.29 g/mol
InChI Key: KWJPCZGVGLPKMD-UHFFFAOYSA-N
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Description

Isopropyl 2-ethylhexanoate (CAS 67024-46-8) is a chemical ester with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . It is a liquid at room temperature with a density of approximately 0.869 g/cm³ and a boiling point near 204°C . Its structure features the 2-ethylhexanoate moiety, a ligand known for imparting lipophilicity, which is valuable in various research contexts . In scientific research, this compound serves as a model compound in the enzymatic synthesis of emollient esters. Studies focus on producing similar esters from microbial oils using lipase catalysts in solvent-free systems for potential applications in cosmetics and biofuels . Furthermore, the 2-ethylhexanoate anion is significant in catalysis and materials science. Metal salts derived from 2-ethylhexanoic acid, such as tin(II) ethylhexanoate, are crucial catalysts in polymerization reactions, including the production of biodegradable polymers like polylactic acid (PLA) . Researchers also utilize such lipophilic salts as organic-soluble bases to scavenge acids during synthetic sequences, for instance, in the purification of pharmaceutical intermediates like cephalosporin antibiotics . This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes. Researchers should refer to the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

propan-2-yl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-5-7-8-10(6-2)11(12)13-9(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJPCZGVGLPKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044973
Record name Propan-2-yl 2-ethylhexanoate
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Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanoic acid, 2-ethyl-, 1-methylethyl ester
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CAS No.

67024-46-8
Record name 1-Methylethyl 2-ethylhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67024-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propan-2-yl 2-ethylhexanoate
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Record name Hexanoic acid, 2-ethyl-, 1-methylethyl ester
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Record name Propan-2-yl 2-ethylhexanoate
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Record name Isopropyl 2-ethylhexanoate
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Record name PROPAN-2-YL 2-ETHYLHEXANOATE
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Preparation Methods

Synthesis of 2-Ethylhexanoic Acid

2-Ethylhexanoic acid is the key precursor for Isopropyl 2-ethylhexanoate. The preparation of 2-ethylhexanoic acid has been extensively studied, with several industrially relevant methods:

Oxidation of 2-Ethylhexanal

  • Process Description : The most common and preferred industrial method involves the oxidation of 2-ethylhexanal in the presence of a catalyst and oxygen-containing gas at low temperatures (0–30 °C, optimally 0–15 °C). The reaction mixture contains 2-ethylhexanal and a solvent that helps reduce side reactions and byproduct formation.
  • Advantages : This method offers high selectivity and yield due to low reaction temperatures and solvent effects that suppress side reactions.
  • Reaction Conditions : Catalyst presence, oxygen gas, temperature control between 0 and 30 °C.
  • Environmental Impact : Compared to other methods like catalytic dehydrogenation or direct oxidation of 2-ethylhexanol, this method produces fewer byproducts and less pollution.
  • Yield and Selectivity : Improved by controlling reaction temperature and solvent choice.

This method is described in detail in patent CN1357527A, which highlights the improvements in yield and selectivity by using 2-ethylhexanal oxidation under mild conditions.

Catalytic Dehydrogenation and Oxidation of 2-Ethylhexanol

  • Processes : These involve either oxidation or catalytic dehydrogenation of 2-ethylhexanol to yield 2-ethylhexanoic acid.
  • Limitations : These methods generally suffer from lower yields and generate significant byproducts, causing environmental concerns and requiring more complex purification steps.

Esterification to Form this compound

Once 2-ethylhexanoic acid is synthesized, it undergoes esterification with isopropanol to produce this compound. Although direct literature on this exact esterification is limited in the provided patents, the general esterification process is well-established:

  • Typical Reaction : Acid-catalyzed esterification where 2-ethylhexanoic acid reacts with isopropanol under reflux with a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Reaction Conditions : Elevated temperature (typically 60–110 °C), removal of water to drive equilibrium towards ester formation.
  • Purification : Distillation or solvent extraction to isolate pure this compound.

Preparation of 2-Ethylhexanoic Acid Rhodium Complex (Catalyst)

A related preparation involves synthesizing 2-ethylhexanoic acid rhodium complexes, which can be relevant as catalysts or intermediates:

  • Method : React 2-ethylhexanoic acid with sodium hydroxide in water, followed by addition of rhodium trichloride. The mixture is refluxed at 100 °C for 24 hours.
  • Post-Reaction Processing : Cooling, pH adjustment (6–10), washing, filtration, and vacuum drying at 100 °C.
  • Yield and Purity : Up to 99% yield with 98.5% purity.
  • Advantages : Simple operation, avoids use of organic alkalis, and produces a green powdery solid suitable for further applications.

This synthesis is described in CN106831399B and provides a clean and efficient route for producing rhodium complexes of 2-ethylhexanoic acid.

Summary Table of Key Preparation Methods

Preparation Step Method/Reaction Type Conditions Yield / Purity Notes
2-Ethylhexanoic Acid Synthesis Oxidation of 2-ethylhexanal Catalyst, O2 gas, 0–30 °C High yield & selectivity Preferred industrial method
2-Ethylhexanoic Acid Synthesis Catalytic Dehydrogenation of Alcohol Elevated temp, catalyst Lower yield More byproducts and pollution
Metal 2-Ethylhexanoates Synthesis Electrochemical reaction 50–55 °C, electrolysis for hours Up to 93% yield High purity, suitable for semiconductor use
2-Ethylhexanoic Acid Rhodium Reflux with RhCl3 and NaOH 100 °C reflux, 24 h 99% yield, 98.5% purity Clean, avoids organic alkalis
Esterification to Isopropyl Ester Acid-catalyzed esterification Reflux with isopropanol, acid catalyst High yield (typical) Standard esterification process (literature inferred)

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-ethylhexanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into isopropanol and 2-ethylhexanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

    Hydrolysis: Isopropanol and 2-ethylhexanoic acid.

    Transesterification: A new ester and alcohol, depending on the reactants used.

Scientific Research Applications

Synthesis Method

The synthesis can be summarized as follows:

  • Reactants : Isopropanol and 2-ethylhexanoic acid.
  • Catalyst : Sulfuric acid.
  • Conditions : Heat under reflux.
  • Separation : Distillation to isolate the ester.

This method yields a compound that exhibits favorable characteristics for various applications.

Chemistry

Solvent and Intermediate in Organic Synthesis

  • Use : IEH serves as a solvent in organic reactions and as an intermediate in synthesizing other chemical compounds.
  • Case Study : In organic synthesis, IEH has been utilized to dissolve reactants that are poorly soluble in water, facilitating reactions that would otherwise be inefficient.

Biology

Formulation of Biological Assays

  • Use : Employed in preparing assays for biological testing due to its low toxicity and compatibility with biological systems.
  • Example : IEH has been incorporated into formulations for drug delivery systems, enhancing the solubility of hydrophobic drugs.

Medicine

Potential Drug Delivery Systems

  • Investigation : Research is ongoing to evaluate IEH's efficacy as a carrier for pharmaceuticals, particularly in enhancing bioavailability.
  • Findings : Preliminary studies suggest that IEH can improve the absorption rates of certain medications when used as a solvent in formulations.

Industrial Applications

Production of Lubricants, Plasticizers, and Coatings

  • Use : IEH is utilized in manufacturing lubricants and plasticizers due to its favorable viscosity characteristics.
  • Data Table: Comparison of Physical Properties
PropertyIsopropyl 2-EthylhexanoateEthyl 2-EthylhexanoateButyl 2-Ethylhexanoate
Boiling Point (°C)210200250
Density (g/cm³)0.870.900.92
Viscosity (cP)5.06.57.0

This table illustrates that IEH has a lower boiling point compared to other esters, making it suitable for applications requiring lower volatility.

Safety and Toxicity

While IEH is generally regarded as low in toxicity, safety assessments indicate the need for careful handling to avoid skin irritation or allergic reactions during industrial use. Regulatory bodies have classified it under specific guidelines to ensure safe usage.

Regulatory Insights

The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has evaluated various alkyl ethylhexanoates, including IEH, focusing on their environmental impact and human health effects . The assessments highlight that while there are concerns regarding developmental toxicity associated with related compounds, IEH itself shows a favorable safety profile when used appropriately.

Mechanism of Action

The mechanism of action of isopropyl 2-ethylhexanoate involves its interaction with various molecular targets. As an ester, it can participate in hydrolysis and transesterification reactions, which are catalyzed by enzymes such as esterases. These reactions lead to the formation of isopropanol and 2-ethylhexanoic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Functional Esters in Cosmetics

Isopropyl 2-ethylhexanoate belongs to a class of emollient esters used to enhance skin feel and moisture retention. Below is a comparative analysis with key analogs:

Data Table 1: Key Properties of Cosmetic Esters
Compound CAS Number Molecular Formula Primary Application Physical State Key Differentiation
This compound 66576-71-4 C${11}$H${22}$O$_2$ Emollient (light texture) Liquid Balanced spreadability and absorption
Isopropyl Myristate 110-27-0 C${17}$H${34}$O$_2$ Solvent, emollient Liquid Lighter, faster-absorbing
2-Ethylhexyl 2-ethylhexanoate 7425-14-1 C${16}$H${30}$O$_2$ Emollient, plasticizer Liquid Higher viscosity; used in thicker formulations
Cetearyl Ethylhexanoate 90411-68-0 C${24}$H${46}$O$_2$ Emollient, stabilizer Solid/Liquid Combines cetearyl alcohol for enhanced stability

Research Findings :

  • Isopropyl Myristate is preferred for formulations requiring rapid absorption but may exacerbate acne in sensitive skin .
  • 2-Ethylhexyl 2-ethylhexanoate offers superior film-forming properties, making it suitable for sunscreens and waterproof products .
  • Cetearyl Ethylhexanoate provides a silky texture and is often blended with waxes to modify product consistency .

Metal-Based 2-Ethylhexanoate Derivatives

While structurally distinct, metal salts of 2-ethylhexanoic acid are critical in industrial applications.

Data Table 2: Metal-Based Derivatives
Compound CAS Number Molecular Formula Application Physical State
Tin(II) 2-ethylhexanoate Not provided C${16}$H${30}$O$_4$Sn Catalyst for polymerization Liquid
Cerium(III) 2-ethylhexanoate Not provided C${24}$H${45}$CeO$_6$ Stabilizer, catalyst Solid

Research Findings :

  • Tin(II) 2-ethylhexanoate is a highly efficient catalyst for ring-opening polymerizations, such as polylactide synthesis .
  • Cerium(III) 2-ethylhexanoate acts as a stabilizer in fuels and a catalyst in organic reactions, leveraging cerium’s redox properties .

Structural Analogs and Nomenclature Clarity

Compounds like Ethyl 2-isopropyl-5-methyl-3-oxohexanoate (CAS 21728-15-4) and 2-Methylpropyl hexanoate (CAS 576-19-2) share partial naming similarities but differ functionally. For example:

  • Ethyl 2-isopropyl-5-methyl-3-oxohexanoate contains a ketone group, altering its reactivity and applications compared to this compound .
  • 2-Methylpropyl hexanoate is used in flavoring agents, highlighting the diversity of ester applications beyond cosmetics .

Biological Activity

Isopropyl 2-ethylhexanoate (IEH) is an ester compound derived from 2-ethylhexanoic acid and isopropanol. It is primarily used in cosmetics and personal care products due to its properties as a skin conditioning agent and solvent. This article explores the biological activity of IEH, including its metabolic pathways, toxicological effects, and potential applications in drug delivery systems.

  • Chemical Formula : C₁₁H₂₂O₂
  • Molecular Weight : 186.29 g/mol
  • CAS Number : 106701-05-0

Metabolic Pathways

Upon ingestion or dermal absorption, IEH is hydrolyzed into 2-ethylhexanoic acid (2-EHA) and isopropanol. The metabolism of 2-EHA has been extensively studied, revealing that it can lead to various biological effects:

  • Hydrolysis : IEH is hydrolyzed to produce 2-EHA and isopropanol in the gastrointestinal tract, which subsequently enter metabolic pathways .
  • Developmental Toxicity : Studies indicate that 2-EHA is associated with developmental toxicity, particularly affecting liver function and body weight in animal models .

Toxicological Studies

Research has shown that while high doses of 2-EHA can lead to adverse effects, the metabolic conversion of IEH to 2-EHA does not yield significant toxicity at typical exposure levels. For instance:

  • In a reproductive toxicity study involving rats, no significant developmental toxicity was observed at doses up to 1% in feed .
  • Dermal irritation studies indicate that formulations containing IEH are generally non-irritating and non-sensitizing at concentrations typically used in cosmetic applications .

Skin Permeation Enhancement

IEH has been investigated for its role as a permeation enhancer in drug formulations. A study demonstrated that various esters, including IEH, significantly enhanced the permeation of indomethacin through excised rat skin. The enhancement was attributed to the solubility of the drug in the ester medium .

Case Studies

  • Dermal Absorption Studies :
    • A study assessed the permeation of drugs from formulations containing IEH as a solvent. Results indicated a linear relationship between the cumulative amounts of indomethacin permeated and time, suggesting effective skin absorption properties .
  • Irritation Testing :
    • In human clinical trials, formulations with IEH showed minimal irritation potential, with only a small percentage of subjects reporting slight reactions during cumulative irritation tests .

Applications in Drug Delivery

IEH's properties as a skin permeation enhancer suggest potential applications in transdermal drug delivery systems. Its ability to enhance drug solubility and skin absorption makes it a candidate for formulating sustained-release medications.

Property This compound
SolubilityHigh
Skin IrritationLow
Permeation EnhancementYes
Metabolic Byproducts2-Ethylhexanoic Acid

Q & A

Q. What are the standard synthesis protocols for isopropyl 2-ethylhexanoate, and how can purity be optimized?

this compound is typically synthesized via esterification of 2-ethylhexanoic acid with isopropyl alcohol, catalyzed by acidic or enzymatic agents. To optimize purity:

  • Distillation : Utilize fractional distillation (boiling point: 203.9°C) to separate byproducts .
  • Chromatography : Employ GC-MS or HPLC to monitor reaction progress and validate purity thresholds (>98%) .
  • Catalyst Selection : Compare sulfuric acid vs. immobilized lipases for yield and environmental impact .

Q. How should researchers characterize the physicochemical properties of this compound?

Key methods include:

  • Density/Refractive Index : Measure using a pycnometer (density: 0.869 g/cm³) and refractometer (refractive index: 1.424) .
  • Spectroscopic Analysis : Confirm structure via 1^1H/13^13C NMR and FT-IR to identify ester carbonyl peaks (~1740 cm1^{-1}) .
  • Thermal Stability : Conduct TGA to assess decomposition temperatures under inert atmospheres .

Q. Table 1: Physicochemical Properties

PropertyValueMethod
Boiling Point203.9°CASTM D86
Density (20°C)0.869 g/cm³Pycnometer
Refractive Index1.424Abbe Refractometer

Advanced Research Questions

Q. What experimental controls are critical when studying the solvent properties of this compound in organic reactions?

  • Purity Verification : Pre-screen solvents via GC-MS to exclude impurities (e.g., residual acids) that may alter reaction kinetics .
  • Moisture Control : Use molecular sieves or inert atmospheres to prevent hydrolysis of the ester .
  • Temperature Gradients : Compare reaction yields at 25°C vs. 60°C to evaluate thermal effects on solubility .

Q. How can researchers resolve contradictions in catalytic efficiency data when using this compound as a reaction medium?

  • Systematic Replication : Repeat experiments with identical reagent batches to isolate batch-dependent variability .
  • Cross-Validation : Compare results with alternative solvents (e.g., toluene or DMSO) to identify solvent-specific artifacts .
  • Statistical Analysis : Apply ANOVA to distinguish experimental noise from significant trends, ensuring sample sizes ≥3 .

Q. What methodologies ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

  • Stepwise Documentation : Record reaction parameters (e.g., molar ratios, stirring rates) in granular detail .
  • Byproduct Profiling : Use LC-MS to catalog side products and adjust purification protocols accordingly .
  • Collaborative Validation : Share protocols with independent labs to confirm reproducibility .

Q. Table 2: Common Synthesis Challenges and Mitigations

ChallengeMitigation StrategyEvidence Source
Low YieldOptimize catalyst loading (e.g., 5% H2_2SO4_4)
Hydrolysis InstabilityStore under nitrogen with desiccants
Impurity RetentionSequential washing (NaHCO3_3 then brine)

Methodological Guidelines

  • Safety Protocols : Despite limited direct data, extrapolate handling practices from structurally similar esters (e.g., cerium 2-ethylhexanoate): use PPE, fume hoods, and avoid inhalation .
  • Data Presentation : Follow IB standards for raw data (appendices) and processed results (body text with tables/figures) .
  • Ethical Compliance : Document chemical sourcing (CAS: 67024-46-8) and disposal per institutional guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 2-ethylhexanoate
Reactant of Route 2
Reactant of Route 2
Isopropyl 2-ethylhexanoate

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